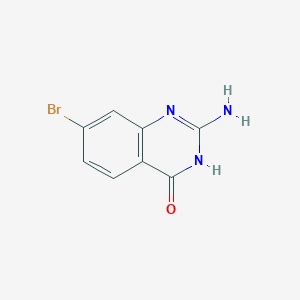

2-Amino-7-bromo-3H-quinazolin-4-one

Description

Significance of Quinazolinone Core in Medicinal Chemistry and Organic Synthesis

The quinazolinone framework, a fused heterocyclic system composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in the fields of medicinal chemistry and organic synthesis. nih.govwikipedia.org Its stability, coupled with relatively straightforward synthetic methods, has fueled continuous scientific interest. nih.govresearchgate.net The lipophilic nature of many quinazolinone derivatives allows them to penetrate the blood-brain barrier, making them suitable candidates for targeting central nervous system disorders. nih.govresearchgate.net

Broad Spectrum of Biological Activities of Quinazolinones

Quinazolinone derivatives are renowned for their extensive range of pharmacological effects. nih.govijpsjournal.com This diverse bioactivity has established them as crucial scaffolds in drug discovery. ijpsjournal.com Research has demonstrated their potential in various therapeutic areas, including:

Anticancer: Quinazolinone-based compounds have shown significant potential as anticancer agents. jclmm.comnih.govnih.gov

Antimicrobial: This class of compounds has exhibited notable antibacterial and antifungal properties. ijpsjournal.comjclmm.comnih.gov

Anti-inflammatory: Several quinazolinone derivatives have been identified as potent anti-inflammatory agents. ijpsjournal.comnih.gov

Anticonvulsant: The quinazolinone core is also associated with anticonvulsant activity. nih.govijpsjournal.com

Other Activities: The biological repertoire of quinazolinones extends to antiviral, antihypertensive, analgesic, and antimalarial activities, among others. jclmm.comnih.govnih.govtaylorandfrancis.com

The following table provides a summary of the diverse biological activities attributed to the quinazolinone scaffold:

| Biological Activity | Description | Key Findings |

| Anticancer | Inhibition of cancer cell growth and proliferation. | Benzimidazo quinazolines have proven to be effective anticancer agents. jclmm.com |

| Antimicrobial | Activity against various bacteria and fungi. | Cationic fullerene derivatives with a quinazolinone moiety are effective antibacterial agents. nih.gov |

| Anti-inflammatory | Reduction of inflammation. | Some phenyl quinazoline (B50416) derivatives show greater anti-inflammatory activity than indomethacin (B1671933). jclmm.com |

| Anticonvulsant | Prevention or reduction of the severity of seizures. | Dichloro quinazoline derivatives have demonstrated excellent anticonvulsant activity. jclmm.com |

| Antihypertensive | Lowering of high blood pressure. | Quinazolines with smaller alkoxy groups have been developed as leads for antihypertensive activity. jclmm.com |

| Antiviral | Inhibition of viral replication. | Novel dihydro benzo(h)quinazolines have been shown to be effective antiretroviral molecules. jclmm.com |

| Antimalarial | Activity against malaria parasites. | 2,3-disubstituted quinazolinones have been studied for their antiplasmodial activity. jclmm.com |

| Antitubercular | Activity against Mycobacterium tuberculosis. | 2-trichloro methyl quinazolines are potential leads for antitubercular agents. jclmm.com |

Role as Privileged Pharmacophores in Drug Development

The quinazolinone nucleus is widely recognized as a "privileged structure" in the realm of drug development. nih.govresearchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for designing new therapeutic agents. taylorandfrancis.com The stability of the quinazolinone ring under various chemical conditions, including oxidation, reduction, and hydrolysis, further enhances its appeal as a pharmacophore. researchgate.net Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the quinazolinone core can influence its biological activity, with positions 2, 3, 6, and 8 being particularly significant for pharmacological effects. nih.govresearchgate.netresearchgate.net

Contextualization of 2-Amino-7-bromo-3H-quinazolin-4-one within Quinazolinone Subclasses

To fully appreciate the role of this compound, it is essential to understand its place within the broader family of quinazolinones.

Structural Classification and Nomenclature

Quinazolines are heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring. nih.gov The term "quinazolinone" indicates the presence of a carbonyl group in the pyrimidine ring. wikipedia.org The position of this carbonyl group gives rise to different isomers, with 4(3H)-quinazolinone being the most common. nih.govwikipedia.orgresearchgate.net

Further classification is based on the substitution patterns on the quinazolinone ring system. nih.gov These can include substitutions at various positions on both the pyrimidine and benzene rings. nih.gov The name quinazoline was first proposed in 1887, and the numbering of the ring system was established in 1889. nih.gov

The compound this compound belongs to the subclass of 4(3H)-quinazolinones. Its nomenclature indicates the following structural features:

Quinazolin-4-one: The core structure is a quinazolinone with the carbonyl group at position 4.

2-Amino: An amino group (-NH2) is attached to the second position of the quinazolinone ring.

7-bromo: A bromine atom is substituted at the seventh position on the benzene ring.

3H: This indicates that the hydrogen atom is attached to the nitrogen at position 3.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZJZZPBSKSEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680004 | |

| Record name | 2-Amino-7-bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-56-5 | |

| Record name | 2-Amino-7-bromo-4(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-bromoquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Investigations of 2 Amino 7 Bromo 3h Quinazolin 4 One Derivatives

Evaluation of Antimicrobial Activity

Derivatives of bromo-quinazolinone have demonstrated notable efficacy as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Microorganisms

The antibacterial properties of bromo-quinazolinone derivatives have been well-documented. For instance, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one has shown considerable antibacterial activity. mediresonline.org The introduction of an amino group at the third position of the quinazolinone ring appears to enhance its antibacterial effects. mediresonline.org

Studies have demonstrated that derivatives of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one exhibit potent activity against various bacteria. One derivative, designated A-2, showed excellent activity against Escherichia coli. biomedpharmajournal.org Another derivative, A-4, was found to be highly effective against Pseudomonas aeruginosa and also showed very good activity against Streptococcus pyogenes and E. coli. biomedpharmajournal.org Furthermore, compound A-5 displayed very good activity against Staphylococcus aureus and S. pyogenes, while A-6 showed good activity against these same Gram-positive bacteria as well as P. aeruginosa. biomedpharmajournal.org

In a comparative study, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (compound 2) demonstrated higher activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia compared to its precursor (compound 1). mediresonline.org The activity of these synthesized compounds was found to be superior to the standard drug Ciprofloxacin against S. aureus. mediresonline.org Similarly, other research has indicated that Schiff base and azetidinone derivatives of 6-bromo-quinazolin-4(3H)-one containing chloro or methoxy (B1213986) groups generally show good antimicrobial activity, with the 2-azetidinone derivatives being more active than the Schiff bases. nih.gov

Table 1: Antibacterial Activity of 6-bromo-quinazolinone Derivatives

| Compound/Derivative | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Derivative A-2 | Escherichia coli | Excellent | biomedpharmajournal.org |

| Derivative A-4 | Pseudomonas aeruginosa | Excellent | biomedpharmajournal.org |

| Derivative A-4 | Streptococcus pyogenes | Very Good | biomedpharmajournal.org |

| Derivative A-4 | Escherichia coli | Very Good | biomedpharmajournal.org |

| Derivative A-5 | Staphylococcus aureus | Very Good | biomedpharmajournal.org |

| Derivative A-5 | Streptococcus pyogenes | Very Good | biomedpharmajournal.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Staphylococcus aureus | High | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Bacillus species | High | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Escherichia coli | High | mediresonline.org |

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Klebsiella pneumonia | High | mediresonline.org |

Antifungal Properties

The antifungal potential of bromo-quinazolinone derivatives has also been investigated. Derivatives of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one have shown varying degrees of efficacy against fungal pathogens. biomedpharmajournal.org For example, derivative A-3 demonstrated excellent potency against Aspergillus niger, while derivative A-6 was excellent against Candida albicans. biomedpharmajournal.org Other derivatives, such as A-4 and A-5, also exhibited very good activity against A. niger and C. albicans. biomedpharmajournal.org

However, not all bromo-quinazolinone derivatives show strong antifungal effects. Studies on certain Schiff bases and 2-azetidinones derived from a bromo-quinazolinone core revealed only moderate to poor antifungal activity. nih.gov Furthermore, one study reported that 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor had no activity against Candida albicans. mediresonline.org

Table 2: Antifungal Activity of 6-bromo-quinazolinone Derivatives

| Compound/Derivative | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Derivative A-3 | Aspergillus niger | Excellent | biomedpharmajournal.org |

| Derivative A-6 | Candida albicans | Excellent | biomedpharmajournal.org |

| Derivative A-4 | Aspergillus niger | Very Good | biomedpharmajournal.org |

| Derivative A-5 | Aspergillus niger | Very Good | biomedpharmajournal.org |

| Derivative A-5 | Candida albicans | Very Good | biomedpharmajournal.org |

Anticancer Potential and Related Mechanisms of Action

Quinazolinone derivatives, including those with bromine substitutions, are recognized as a novel class of cancer chemotherapeutic agents. nih.gov Their anticancer effects are often attributed to their ability to inhibit key biological processes involved in tumor growth and proliferation.

Cytotoxicity against Various Cancer Cell Lines (e.g., MCF-7, A549, HCT-116, HepG2)

Derivatives of 6,8-dibromo-4(3H)quinazolinone have demonstrated potent cytotoxic effects against the human breast carcinoma cell line MCF-7. capes.gov.br Several of these compounds exhibited very low IC50 values, indicating high potency, in some cases greater than the positive control, doxorubicin. capes.gov.br Halogen-substituted 4(3H)-quinazolinones, in general, have shown significant inhibitory activity in the micromolar range against the MCF-7 cell line. researchgate.net

The cytotoxic activity of quinazolinone derivatives extends to other cancer cell lines as well. For instance, various derivatives have been evaluated against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cell lines, with some compounds showing significant antiproliferative activity. nih.govmdpi.com Other research has documented the cytotoxic effects of quinazolinone derivatives against lung cancer (A549) and colon cancer (HCT116) cell lines. nih.gov

Table 3: Cytotoxicity of Bromo-Quinazolinone Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 6,8-dibromo-4(3H)quinazolinone derivatives | MCF-7 (Breast) | Powerful cytotoxic effects with low IC50 values | capes.gov.br |

| Halogen-substituted 4(3H)-quinazolinones | MCF-7 (Breast) | Significant inhibition in micromolar ranges | researchgate.net |

| Quinazolin-4(3H)-one derivatives | HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | Potent cytotoxic activity | nih.gov |

| 2-thioxobenzo[g]quinazoline derivatives | MCF-7 (Breast), HepG2 (Liver) | Antiproliferative activity | mdpi.com |

| Quinazoline (B50416) derivatives with isoxazole (B147169) moiety | A549 (Lung), HCT116 (Colon), MCF-7 (Breast) | Good to promising anticancer activities | nih.gov |

Angiogenesis Inhibition and VEGFR-2 Targeting

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) being a key mediator. nih.gov Quinazoline derivatives have been identified as potent inhibitors of VEGFR-2, making them attractive candidates for anti-angiogenic therapy. nih.govekb.eg

Specifically, a series of 2-thioxobenzo[g]quinazoline derivatives were synthesized and evaluated for their antiangiogenic properties by targeting VEGFR-2. mdpi.com Some of these compounds showed inhibitory activity comparable to or even exceeding that of the standard drug sorafenib. mdpi.com The mechanism of action involves the binding of these compounds to the ATP-binding site within the catalytic domain of VEGFR-2, thereby blocking its signaling pathway. mdpi.comnih.gov This inhibition of VEGFR-2 activation leads to a reduction in the proliferation, migration, and differentiation of endothelial cells, which are crucial steps in angiogenesis. mdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest

In addition to inhibiting angiogenesis, quinazoline derivatives can exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells. nih.govnih.gov

Studies on 2-thioxobenzo[g]quinazoline derivatives have shown that they can induce apoptosis in both MCF-7 and HepG2 cancer cells. mdpi.com The induction of apoptosis is a key mechanism for eliminating cancerous cells. Furthermore, these compounds were found to cause cell cycle arrest, which prevents cancer cells from dividing and proliferating. mdpi.com Other novel quinazoline derivatives have also been reported to induce cell cycle arrest at the G2/M phase and trigger apoptosis in a dose- and time-dependent manner in hepatocellular carcinoma cells. nih.gov The induction of apoptosis by these compounds can occur through mitochondrial-dependent pathways, and the cell cycle arrest is often linked to the inhibition of signaling pathways like PI3K. nih.gov

Modulation of Caspase and Bcl-2 Family Proteins

Derivatives of 2-Amino-7-bromo-3H-quinazolin-4-one have been investigated for their ability to modulate the intricate pathways of apoptosis, or programmed cell death. A crucial aspect of this regulation involves the Bcl-2 family of proteins and caspases, which are central to the intrinsic apoptotic pathway.

The Bcl-2 family consists of both anti-apoptotic proteins (like Bcl-2 itself) and pro-apoptotic proteins (like Bax). nih.govnih.govmdpi.combiosynth.com The ratio of these opposing factions within a cell is a critical determinant of its susceptibility to apoptosis. nih.gov An increase in the Bax/Bcl-2 ratio is a key indicator that a cell is tilting towards self-destruction. nih.gov Research has shown that certain derivatives can influence this ratio by enhancing the expression of Bax, thereby promoting the mitochondrial (intrinsic) pathway of apoptosis. nih.gov

Caspases are a family of protease enzymes that act as the executioners of apoptosis. researchgate.net Caspase-3 and Caspase-7 are key effector caspases that, once activated, lead to the cleavage of various cellular substrates, resulting in the characteristic morphological changes of apoptosis. nih.gov Studies have demonstrated that some quinazolinone derivatives can trigger the activation of caspase-3/7, providing further evidence of their pro-apoptotic capabilities. nih.gov The timing of this activation can vary depending on the specific chemical modifications of the quinazolinone scaffold. nih.gov

Table 1: Effect of Quinazolinone Derivatives on Apoptotic Markers

| Compound Type | Effect on Bax/Bcl-2 Ratio | Caspase-3/7 Activation |

| Justicidin B Derivatives | Increased | Time-dependent activation |

| 4-methoxylated Justicidin B | Increased, with Bcl-2 attenuation | Triggered at 24h |

| 4-O-glycosylated Justicidin B | Increased | Triggered at 48h |

Data synthesized from studies on related diphyllin (B1215706) derivatives which share structural similarities and mechanisms of action. nih.gov

Anti-Inflammatory and Analgesic Activities

A significant area of investigation for this compound derivatives has been their potential as anti-inflammatory and analgesic agents. Various synthesized compounds have demonstrated notable activity in preclinical models.

In studies evaluating analgesic effects, a number of 3H-quinazolin-4-one derivatives have shown a significant reduction in writhing responses in mice, an established model for pain assessment. nih.gov Similarly, the anti-inflammatory properties have been assessed using the carrageenan-induced rat paw edema test, where several derivatives produced a good dose-dependent reduction in inflammation. nih.gov Certain compounds have exhibited a desirable dual analgesic and anti-inflammatory profile. nih.gov The analgesic activity of some 6-bromo-quinazolinone derivatives has been reported to be higher than the standard drug, indomethacin (B1671933), at specific doses. scirea.org

Table 2: Anti-inflammatory and Analgesic Activity of Selected Quinazolinone Derivatives

| Compound Class | Analgesic Activity (Writhing Test) | Anti-inflammatory Activity (Carrageenan-induced Edema) |

| 3H-quinazolin-4-ones | Significant reduction in writhing | Good dose-dependent activity |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivatives | High activity, surpassing indomethacin at certain doses | Data not specified |

This table is a summary of findings from multiple studies on quinazolinone derivatives. nih.govscirea.org

Other Reported Biological Activities

Beyond their effects on apoptosis and inflammation, derivatives of this compound have been explored for a range of other biological activities.

Antioxidant Activity

The antioxidant potential of phenolic derivatives of quinazolin-4(3H)-one has been a subject of interest. mdpi.com Reactive oxygen species (ROS) and reactive nitrogen species (RNS) can cause significant damage to biological molecules, and antioxidants can mitigate this damage. mdpi.com By combining the quinazolin-4-one scaffold with a phenol (B47542) moiety, researchers have aimed to create hybrid molecules with enhanced antioxidant properties. mdpi.com In vitro studies have evaluated these compounds for their ability to transfer hydrogen atoms, donate electrons, and chelate metal ions. mdpi.com Certain ortho-diphenolic derivatives have demonstrated stronger antioxidant effects than the reference compounds, ascorbic acid and Trolox. mdpi.com

Antimycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antimycobacterial agents. nih.gov Quinazolinone derivatives have shown promise in this area. researchgate.net Some 2-((3,5-dinitrobenzyl)thio)quinazolinones have exhibited potent antimycobacterial activity. nih.gov Interestingly, the mechanism of action for some of these compounds involves reductive activation of a nitro group by the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme present in mycobacteria. nih.gov This bioactivation is crucial for their antimycobacterial effect. nih.gov

Table 3: Antimycobacterial Activity of Nitro-Containing Quinazolinone Derivatives

| Compound Type | Activity against M. tuberculosis | Mechanism of Action |

| 2-((3,5-Dinitrobenzyl)thio)quinazolinones | Potent | Reductive bioactivation by Ddn |

| Cyanopyrimidone analogues | Moderate | Not specified |

This table highlights findings from research on S-quinazolinone derivatives. nih.gov

CNS Depressant Activity

The potential for quinazolinone derivatives to act as central nervous system (CNS) depressants has also been investigated. researchgate.netnih.gov Studies on 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives have shown that these compounds generally possess more potent CNS depressant activities and lower toxicities compared to their non-fluorinated parent compounds. nih.gov Some derivatives have exhibited potent central muscle relaxing activity with markedly reduced toxicity. nih.gov This suggests that the quinazolinone scaffold could be a valuable starting point for the development of new CNS-acting agents. researchgate.netnih.gov

Anti-HIV Activity

The fight against the human immunodeficiency virus (HIV) continues to be a global health priority, and the development of new antiretroviral agents is crucial. nih.gov Quinazolinone derivatives have emerged as a class of compounds with potential anti-HIV activity. nih.govCurrent time information in Pasuruan, ID.google.com Research has focused on their ability to inhibit key viral enzymes. For instance, some derivatives have been identified as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). nih.gov These compounds are able to destabilize the HIV-1 reverse transcriptase enzyme. nih.gov Furthermore, some quinazolinone-based derivatives have shown inhibitory activity against HIV integrase. nih.gov

Antimalarial Activity

The quinazoline scaffold has been a subject of significant interest in the development of new antimalarial agents, largely inspired by the natural product febrifugine (B1672321), which features a quinazolinone core and exhibits potent antimalarial properties. nih.gov Research into synthetic quinazolinone derivatives has aimed to replicate and improve upon the activity of febrifugine while potentially reducing its toxicity.

While direct and specific research findings on the antimalarial activity of this compound derivatives were not available in the provided search results, the broader investigation of substituted quinazolinones offers valuable insights into the structural requirements for antimalarial potency. Various studies have explored the impact of substitutions at the 2, 3, and 7-positions of the quinazolinone ring system, demonstrating that modifications at these sites can significantly influence the compound's efficacy against Plasmodium parasites.

For instance, studies on 2,3-substituted quinazolin-4(3H)-one derivatives have shown that these compounds can exhibit significant in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov The nature of the substituents at both the 2- and 3-positions plays a crucial role in determining the level of activity. Similarly, research into 2-anilino-4-amino substituted quinazolines has identified compounds with potent activity against Plasmodium falciparum. acs.org These findings underscore the importance of the substitution pattern around the quinazoline nucleus for antimalarial efficacy.

Furthermore, investigations into quinazolinone-2-carboxamide derivatives have led to the identification of potent inhibitors of P. falciparum growth. acs.org Structure-activity relationship (SAR) studies within this series have highlighted the critical role of different moieties attached to the quinazolinone core in achieving high potency. acs.org

Although data specifically for 7-bromo-substituted 2-aminoquinazolinones is not detailed in the provided results, research on other 7-substituted quinolines and quinolones suggests that substitution at the 7-position can be a viable strategy for modulating antimalarial activity. For example, certain 7-substituted 4-aminoquinolines have been investigated as potential antimalarial agents. nih.govjohnshopkins.edu

The exploration of the quinazoline scaffold remains a promising avenue in the search for new antimalarials. The collective findings from studies on various substituted quinazolinones suggest that derivatives of this compound could potentially exhibit antimalarial activity, though dedicated screening and SAR studies would be necessary to confirm this and to identify optimal substitution patterns for potency against Plasmodium falciparum.

Mechanistic and Structure Activity Relationship Sar Studies

Elucidation of Reaction Mechanisms in Quinazolinone Synthesis

The construction of the quinazolinone ring system is a well-explored area of synthetic organic chemistry, with methodologies broadly categorized into classical cyclization pathways and modern radical-mediated approaches.

The synthesis of the 4(3H)-quinazolinone core predominantly relies on reactions involving nucleophilic attack followed by an intramolecular cyclization and dehydration cascade. A common strategy involves the condensation of anthranilic acid derivatives with various nitrogen-containing reagents. nih.gov

One established transition-metal-free method involves the reaction of ortho-fluorobenzamides with amides, promoted by a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org The proposed mechanism for this transformation begins with a nucleophilic aromatic substitution (SNAr) reaction, where the amide nitrogen attacks the ortho-fluorobenzamide. This forms a diamide (B1670390) intermediate, which then undergoes an intramolecular nucleophilic addition facilitated by the base, followed by dehydration to yield the final quinazolinone ring. nih.govacs.org

Other pathways include the copper-catalyzed tandem reactions of 2-halobenzamides with nitriles or amidines. organic-chemistry.orgnih.gov These reactions typically proceed through sequential steps of N-arylation and intramolecular nucleophilic substitution, followed by an oxidation step to achieve the aromatic quinazolinone structure. nih.gov The use of isatoic anhydride (B1165640) as a starting material, reacting with amidoxime (B1450833) derivatives in the presence of an iron(III) chloride catalyst, also represents a viable and efficient route based on cyclization principles. organic-chemistry.org The versatility of these methods allows for the synthesis of a diverse library of substituted quinazolinones.

Table 1: Examples of Nucleophilic Cyclization Pathways in Quinazolinone Synthesis

| Starting Materials | Key Reagents/Catalysts | Mechanistic Steps | Reference |

|---|---|---|---|

| ortho-Fluorobenzamide, Amide | Cs₂CO₃, DMSO | SNAr, Intramolecular Nucleophilic Addition, Dehydration | nih.govacs.org |

| 1-(2-halophenyl)methanamine, Amidine | CuBr, K₂CO₃ | Intermolecular N-arylation, Intramolecular Nucleophilic Substitution, Aerobic Oxidation | nih.gov |

| Isatoic Anhydride, Amidoxime | FeCl₃ | Condensation, Cyclization | organic-chemistry.org |

This table provides a summary of selected synthetic routes based on nucleophilic attack and cyclization.

In addition to classical ionic pathways, radical-mediated reactions have emerged as powerful tools for quinazolinone synthesis, often proceeding under mild conditions. These methods involve the generation of highly reactive radical intermediates that undergo cyclization to form the heterocyclic ring.

A notable example is the visible-light-induced transformation of α-azidyl benzamides. rsc.org In this process, selective hydrogen abstraction from the α-position and subsequent denitrogenation generates an iminyl radical. This radical then undergoes cyclization to afford the quinazolinone product. rsc.org Another approach utilizes a zinc(II)-stabilized amidyl radical, formed from o-amino amides/esters, which then couples with nitriles to construct the quinazolinone scaffold. rsc.org

Microwave-assisted reactions of O-phenyl oximes with aldehydes in the presence of zinc chloride (ZnCl₂) also provide a rapid, free-radical-based synthesis of functionalized quinazolines. organic-chemistry.org Furthermore, radical cyclization initiated by reagents like AIBN (Azobisisobutyronitrile) has been successfully applied in multi-step syntheses to create complex polycyclic quinazolinone derivatives. acs.org These radical-based strategies offer alternative and often complementary routes to the desired quinazolinone core. rsc.orgacs.org

Correlation between Structural Features and Biological Efficacy

The biological activity of quinazolinone derivatives is profoundly dictated by the nature and position of various substituents on the fused ring system. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into potent therapeutic agents. nih.gov

SAR studies have consistently demonstrated that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are critical determinants of pharmacological activity. nih.govnih.gov

Position 2: The substituent at this position significantly influences the biological profile. The presence of methyl, amine, or thiol groups, as well as substituted aromatic rings, has been shown to be essential for antimicrobial activities. nih.gov

Position 3: A substituted aromatic ring at the N-3 position is also considered crucial for antimicrobial efficacy. nih.gov Furthermore, attaching halogenated phenyl groups at this position can have a more pronounced effect on antibacterial activity compared to non-halogenated substituents. nih.gov

Positions 6 and 8: The benzene (B151609) portion of the quinazolinone ring is also a key site for modification. The introduction of halogen atoms at positions 6 and 8 has been shown to enhance antimicrobial properties. nih.gov For instance, di-iodo substitution at these positions significantly improved antibacterial activity in one study. nih.gov

The interplay between these positions and the electronic and steric properties of the substituents allows for the fine-tuning of the molecule's interaction with its biological target.

Halogenation of the quinazolinone scaffold is a widely used strategy to modulate biological activity. The introduction of halogens like bromine can influence factors such as lipophilicity, metabolic stability, and binding affinity. nih.govnih.gov

The presence of a bromine atom, as in 2-Amino-7-bromo-3H-quinazolin-4-one, enhances the compound's reactivity, making it a valuable building block for the synthesis of new therapeutic agents for cancer and infectious diseases. chemimpex.comchemimpex.com SAR analyses have revealed that halogenated phenyl groups at the N-3 position can significantly boost antibacterial activity. nih.gov Similarly, hybrid molecules featuring chlorine and bromine substitutions on a C-2 phenyl ring have demonstrated activity against breast cancer cell lines. nih.gov

However, the effect of halogenation is highly dependent on its position and the specific biological target. For example, in one series of antibacterial 4(3H)-quinazolinones, the introduction of a bromo group at the C-6 position or substitutions at the C-7 position led to a loss of activity, highlighting the context-dependent nature of such modifications. acs.org

The 2-aminoquinazolinone scaffold has been identified as a promising chemotype for the development of new drugs against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. acs.orgnih.gov Phenotypic screening identified a 2-aminoquinazolinone hit compound, which was subsequently optimized for improved solubility and metabolic stability. acs.org

SAR studies on this series revealed several key insights:

The 2-amino group is a critical feature for antimycobacterial activity.

Modifications to the substituents attached to the 2-amino group and on the quinazolinone ring system allowed for the identification of several compounds with potent activity against Mtb. acs.org These optimized compounds were also found to be non-cytotoxic and metabolically stable. acs.orgnih.gov

Mechanistic studies for this class of compounds indicated a glycerol-dependent mode of action, as resistant mutants showed mutations in genes related to glycerol (B35011) metabolism. acs.orgnih.gov

The SAR data for this class of compounds underscores the potential of 2-aminoquinazolinones as a novel scaffold for anti-TB drug discovery. acs.orgnih.gov

Table 2: Key Structural Features and Their Impact on Quinazolinone Activity

| Structural Position | Substituent Type | Observed Biological Impact | Reference |

|---|---|---|---|

| Position 2 | Methyl, Thiol, Substituted Aryl Ring | Essential for antimicrobial activity | nih.gov |

| Position 3 | Substituted/Halogenated Phenyl Ring | Important for antimicrobial activity | nih.govnih.gov |

| Position 6 & 8 | Halogens (e.g., Iodine) | Improved antibacterial activity | nih.gov |

| Position 7 | Bromo | Can enhance reactivity for synthesis; activity impact is context-dependent | chemimpex.comacs.org |

This table summarizes the influence of substituents at different positions on the biological activities of quinazolinones.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications in Quinazolinone Research

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has been widely applied in quinazolinone research to elucidate molecular geometries, electronic properties, and predict chemical reactivity. semanticscholar.orgresearchgate.netimist.ma

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. This process involves minimizing the total energy of the system. semanticscholar.orgnih.gov For quinazolinone derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-31G*, 6-311G(d,p)) are commonly used to optimize ground-state geometries. nih.govsapub.orgsapub.org

These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric interactions. Furthermore, DFT allows for the calculation of various electronic properties that are key to understanding a molecule's behavior. mdpi.com These properties include:

Electron Affinity (EA): The energy released when an electron is added to a neutral atom or molecule to form a negative ion.

Ionization Potential (IP): The energy required to remove an electron from a gaseous atom or molecule. sapub.orgsapub.org

Electronegativity (χ): A measure of the tendency of an atom to attract a bonding pair of electrons.

Hardness (η) and Softness (S): Hardness is a measure of resistance to deformation or change, while softness is the reciprocal of hardness. A smaller hardness value suggests higher reactivity. nih.govsapub.org

Electrophilicity (ω): A measure of the ability of a molecule to accept electrons. nih.govsapub.org

Studies on various quinazolinone derivatives have demonstrated the utility of DFT in calculating these parameters, which correlate with their observed biological activities. nih.govsapub.orgsapub.org

DFT is also a valuable tool for predicting the antioxidant potential of quinazolinone derivatives by calculating parameters related to their radical scavenging activity. sapub.orgsapub.org Key parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and tends to donate them, while the LUMO is the innermost orbital without electrons and tends to accept them. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. nih.govajchem-a.com

HOMO-LUMO Energy Gap (Egap): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. ajchem-a.comscirp.org A smaller energy gap suggests that the molecule is more reactive and can more easily donate an electron, which is a key step in radical scavenging. ajchem-a.com Intramolecular charge transfer from the HOMO to the LUMO is a critical aspect of this process. nih.gov

Ionization Potential (IP): A lower ionization potential indicates a greater ability to donate an electron to a radical, thus neutralizing it. sapub.orgsapub.org

Electrophilicity (ω): This parameter helps in understanding the susceptibility of a molecule to nucleophilic attack. nih.gov

Research on quinazolinone-vanillin derivatives has shown a good correlation between theoretically calculated antioxidant activities (based on HOMO-LUMO gap and IP) and experimental results from DPPH radical scavenging assays. sapub.orgsapub.org

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interactions between a ligand (like a quinazolinone derivative) and a biological target (like a protein or DNA). nih.govdoaj.org

Quinazolinone derivatives are known to target various biological molecules, including the Epidermal Growth Factor Receptor (EGFR) kinase and DNA. nih.govnih.govdoaj.org Molecular docking studies are instrumental in visualizing and analyzing the specific interactions between these derivatives and their target receptors. nih.gov

For instance, docking studies of quinazolinone-based thiazole (B1198619) derivatives with EGFR have revealed key binding modes within the kinase active site. nih.gov These studies can identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. researchgate.net The interaction with specific amino acid residues, such as Met793 and Thr790 in EGFR, can be elucidated, providing a structural basis for the observed inhibitory activity. tandfonline.com Similarly, docking can be used to study the binding of quinazolinone derivatives to the minor groove of DNA, which is a target for some anticancer agents.

Beyond just identifying interactions, molecular docking can predict the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-receptor interaction. ekb.egnih.gov Lower binding energies generally indicate a more stable complex and potentially higher biological activity. doaj.orgresearchgate.net

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor complex over time. doaj.orgresearchgate.net The combination of docking and MD simulations helps in:

Predicting the most likely binding mode of a ligand.

Estimating the free energy of binding, which is a more accurate measure of binding affinity. doaj.org

Understanding the conformational changes that may occur in both the ligand and the receptor upon binding.

These predictions are crucial for understanding the mode of action of quinazolinone derivatives and for guiding the design of new compounds with improved potency and selectivity. doaj.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govijnrd.orglongdom.org

QSAR models are developed by correlating various molecular descriptors (physicochemical, topological, electronic, etc.) of the compounds with their experimentally determined biological activities. nih.govlongdom.org These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

In the context of quinazolinone research, QSAR studies have been employed to:

Identify the key structural features that contribute to a particular biological activity, such as anticancer or antimicrobial effects. nih.govnih.gov

Predict the activity of novel quinazolinone derivatives, thereby prioritizing synthetic efforts. nih.govrsc.org

Guide the optimization of lead compounds to enhance their potency and reduce potential toxicity. rsc.org

For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to study quinazolinone derivatives, providing insights into the steric, electrostatic, and hydrophobic fields that influence their biological activity. tandfonline.com The development of robust and predictive QSAR models is a valuable component of modern drug discovery efforts involving the quinazolinone scaffold. nih.govnih.govfrontiersin.org

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Enhanced Sustainability

While traditional methods for synthesizing quinazolinones exist, the development of more sustainable and efficient synthetic routes is a key area of future research. Modern synthetic chemistry is increasingly focused on "green" chemistry principles, which aim to reduce waste, energy consumption, and the use of hazardous materials.

Exploration of New Pharmacological Targets and Therapeutic Applications

Derivatives of 2-Amino-7-bromo-3H-quinazolin-4-one have been extensively investigated for their anticancer properties. chemimpex.comnih.gov Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, are already approved for cancer treatment. nih.gov These compounds often act as inhibitors of tyrosine kinases like the epidermal growth factor receptor (EGFR). nih.govtandfonline.comnih.gov

Future research will aim to identify new pharmacological targets for quinazolinone derivatives beyond established ones. Poly(ADP-ribose) polymerase-1 (PARP-1) and aurora kinases are emerging as promising targets for anticancer therapies involving this class of compounds. nih.govnih.gov For instance, certain quinazoline-2,4(1H,3H)-dione derivatives have shown potent PARP-1 inhibitory activity. nih.gov Furthermore, the development of dual-target inhibitors, which can simultaneously modulate multiple pathways involved in cancer progression, represents a promising therapeutic strategy. nih.gov

Beyond oncology, the diverse biological activities of quinazolinones suggest potential applications in treating a range of other conditions, including inflammatory diseases, viral infections, and neurological disorders. chemimpex.comresearchgate.net The ability of these compounds to penetrate the blood-brain barrier makes them particularly suitable for targeting the central nervous system. nih.gov

Advanced Computational Approaches for Drug Design and Optimization

Computational methods are playing an increasingly vital role in modern drug discovery and development. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are invaluable for designing and optimizing new drug candidates. nih.govnih.gov

These computational tools allow researchers to:

Predict how a molecule will bind to its target protein.

Understand the key structural features required for biological activity.

Optimize the potency and selectivity of lead compounds.

Predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates. nih.gov

For example, docking studies can investigate the binding patterns of quinazoline (B50416) derivatives against targets like EGFR, helping to explain their mechanism of action. nih.gov MD simulations and binding free energy calculations can further refine these initial predictions. nih.gov By leveraging these advanced computational approaches, researchers can accelerate the design and development of novel quinazolinone-based therapeutics with improved efficacy and safety profiles.

Investigation of Synergistic Effects with Existing Therapeutic Agents

Combining different therapeutic agents can often lead to improved treatment outcomes, a concept known as synergistic effects. This approach can help to overcome drug resistance, reduce dosages, and minimize side effects.

Research has already shown that certain quinazolin-4(3H)-one derivatives exhibit synergistic antiproliferative activity when combined with existing anticancer drugs like gefitinib. nih.gov This suggests that these compounds could be used to enhance the efficacy of current cancer therapies, particularly in cases where resistance has developed.

Q & A

Q. What are the standard synthetic routes for 2-amino-7-bromo-3H-quinazolin-4-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of 2-amino-N-substituted benzamides with aldehydes under microwave irradiation or thermal conditions. For example, microwave-assisted synthesis (100°C, DMSO solvent) achieves faster reaction times (1–2 hours) and higher yields (~70%) compared to conventional heating . Key variables include solvent polarity (DMSO enhances cyclization), stoichiometric ratios (1.5:1 aldehyde to benzamide), and purification via flash chromatography (20–30% ethyl acetate in hexane) .

Q. What characterization techniques are critical for confirming the structure of this compound?

Essential methods include:

- NMR spectroscopy : To confirm the quinazolinone core (C=O peak at ~165–170 ppm in NMR) and bromine substitution (specific aromatic proton splitting patterns in NMR) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 282.98 for CHBrNO) .

- Elemental analysis : To verify Br content (~28.3% theoretical) and ensure purity >95% .

Q. How are in vitro biological assays designed to evaluate the pharmacological potential of this compound?

Standard protocols include:

- Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodents, with dose ranges of 25–100 mg/kg body weight, compared to reference drugs like aspirin .

- Anti-inflammatory screening : Carrageenan-induced paw edema models, measuring inhibition of prostaglandin synthesis via COX-2 assays .

- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with positive controls like ciprofloxacin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for quinazolinone derivatives?

Discrepancies (e.g., variable IC values in COX-2 inhibition) may arise from differences in:

- Assay conditions : Enzyme source (recombinant vs. tissue-derived COX-2), substrate concentration, or incubation time .

- Structural analogs : Subtle substitutions (e.g., 7-bromo vs. 6-bromo) alter electron distribution and binding affinity. Computational docking (AutoDock Vina) can model interactions with active sites to rationalize activity trends .

- Pharmacokinetic factors : Solubility limitations (logP ~2.5 for 2-amino-7-bromo derivatives) may reduce bioavailability in vivo despite strong in vitro activity .

Q. What strategies optimize the solubility and stability of this compound in aqueous assays?

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to prevent precipitation .

- pH adjustment : Buffers at pH 6.5–7.4 (PBS) enhance stability of the quinazolinone core .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate at position 3) via Mannich reactions, though this may alter bioactivity .

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Solvent selection : Replace DMSO with cyclopentyl methyl ether (CPME), a greener solvent, in microwave-assisted reactions to reduce toxicity .

- Catalysis : Use nano-catalysts (e.g., FeO NPs) to improve atom economy and reduce waste .

- Energy efficiency : Optimize microwave power (300–500 W) to minimize energy consumption while maintaining yields >65% .

Methodological Challenges and Solutions

Q. What are the common pitfalls in interpreting NMR data for brominated quinazolinones?

Q. How to address low yields in the final cyclization step of the synthesis?

- Reaction monitoring : Use TLC (ethyl acetate/hexane, 1:1) to track intermediate consumption and adjust heating time .

- Side-product analysis : Isolate byproducts (e.g., Schiff bases) via column chromatography and characterize to refine stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.